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Compound of Interest

Compound Name: 8-Ethoxy-2-methylquinolin-4-ol

CAS No.: 15644-92-5

Cat. No.: B2486888

Get Quote

Executive Summary & Structural Significance
8-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-92-5) is a functionalized quinoline derivative

often utilized as a pharmaceutical intermediate and in coordination chemistry. Its infrared

spectrum is defined by two critical structural factors:

Tautomeric Equilibrium: In the solid state, 4-hydroxyquinolines predominantly exist as 4-

quinolones (keto-amine form). This results in the appearance of carbonyl (C=O) and amine

(N-H) bands rather than a simple hydroxyl (O-H) spectrum.[1]

8-Ethoxy Substitution: The ether linkage at the 8-position introduces distinct C-O-C

stretching vibrations that differentiate it from its 8-hydroxy precursors.

This guide compares the target compound against its direct metabolic precursor (8-Hydroxy-2-

methylquinolin-4-ol) and a non-oxidized analog (8-Ethoxyquinoline) to provide a robust

identification protocol.
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Theoretical Framework: Tautomerism & Vibrational
Modes[1]
To accurately interpret the FTIR spectrum, one must understand the Enol-Keto Tautomerism.

While IUPAC nomenclature refers to the "4-ol" (enol) form, the "4-one" (keto) form is

energetically favored in the solid phase due to intermolecular hydrogen bonding and aromatic

stabilization of the pyridone-like ring.

Figure 1: Tautomeric Equilibrium & Spectral Consequences
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Caption: The 4-quinolone tautomer dominates in solid-state FTIR analysis, replacing the

expected O-H stretch with N-H and C=O features.

Characteristic Peaks & Assignments
The following data represents the consensus spectral profile for 8-ethoxy-2-methyl-4-quinolone

(the solid-state form of the target compound).
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

N-H / O-H 3200 – 2800 Medium, Broad

Intermolecular H-

bonded N-H stretch.

Overlaps with C-H

stretches. Indicates

the quinolone

tautomer.[1]

C-H (Aliphatic) 2980 – 2850 Medium, Sharp

Asymmetric &

Symmetric stretches

of the 2-Methyl and 8-

Ethoxy (ethyl) groups.

C=O (Amide) 1635 ± 10 Strong

Carbonyl stretching

(4-position). The

diagnostic peak for

the quinolone core.

Lower than typical

ketones due to

conjugation.

C=C / C=N 1600 – 1580 Strong

Aromatic Ring

Skeletal Vibrations.

Characteristic of the

fused benzene-

pyridine system.[1]

C-O-C (Ether) 1255 ± 5 Strong

Aryl-Alkyl Ether

Asymmetric Stretch.

Specific to the 8-

Ethoxy group.

C-O-C (Ether) 1040 ± 10 Medium

Symmetric Ether

Stretch. Confirms the

presence of the

ethoxy chain.

C-H (Bending) 820 – 750 Strong Out-of-plane (OOP)

Bending. Indicative of
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the substitution

pattern on the

benzene ring (1,2,3-

trisubstituted).

Comparative Analysis: Target vs. Alternatives
Distinguishing 8-Ethoxy-2-methylquinolin-4-ol from its analogs requires focusing on the

Fingerprint Region and the Hydroxyl/Carbonyl Region.

Table 2: Comparative Spectral Profiling

Feature
8-Ethoxy-2-

methylquinolin-4-ol

(Target)

8-Hydroxy-2-

methylquinolin-4-ol

(Precursor)

8-Ethoxyquinoline

(Analog)

Diagnostic Region Ether + Carbonyl Bis-Hydroxyl Ether Only (No C=O)

3400-3000 cm⁻¹
Broad N-H

(Quinolone)

Broad O-H (Phenolic)

+ N-H

Weak/Absent (No H-

bond donor)

1650-1620 cm⁻¹
Strong C=O

(Quinolone)

Strong C=O[2]

(Quinolone)

Absent (Pure aromatic

C=N)

1260-1200 cm⁻¹
1255 cm⁻¹ (Ethoxy C-

O)

~1220 cm⁻¹ (Phenolic

C-O)

1255 cm⁻¹ (Ethoxy C-

O)

Key Differentiator

Presence of 1255

cm⁻¹ (Ether) AND

1635 cm⁻¹ (C=O).

Presence of Phenolic

OH (broad, lower freq

shift) and absence of

Ether peak.[1]

Absence of 1635 cm⁻¹

(C=O).[1][2][3]

Spectrum dominated

by aromatic modes.[1]

Experimental Insight:

Target vs. Precursor: To confirm the conversion of the 8-Hydroxy starting material to the 8-

Ethoxy product, monitor the disappearance of the broad phenolic O-H band (often >3200

cm⁻¹) and the appearance of the sharp aliphatic C-H bands (2980 cm⁻¹) from the ethyl

group.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2486888/docs?utm_src=pdf-body#comprehensive-ftir-analysis-guide-8-ethoxy-2-methylquinolin-4-ol
https://www.researchgate.net/publication/269534506_Tautomerism_of_4-Hydroxy-41H_quinolon
https://pubchem.ncbi.nlm.nih.gov/compound/Ethoxyquin
https://pubchem.ncbi.nlm.nih.gov/compound/Ethoxyquin
https://www.researchgate.net/publication/269534506_Tautomerism_of_4-Hydroxy-41H_quinolon
https://www.researchgate.net/figure/The-IR-spectrum-of-E-2-ethoxy-6-4-fluorophenyliminomethylphenol_fig4_229111758
https://pubchem.ncbi.nlm.nih.gov/compound/Ethoxyquin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2486888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target vs. 8-Ethoxyquinoline: The presence of the strong C=O peak at ~1635 cm⁻¹

immediately identifies the oxidized 4-position (quinolone), distinguishing it from the fully

aromatic quinoline.

Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this protocol designed to minimize moisture interference

and polymorphic variations.

Step 1: Sample Preparation (KBr Pellet Method)

Rationale: KBr pellets are preferred over ATR for solid quinolones to resolve the broad N-

H/O-H region without the penetration depth limitations of ATR.

Protocol: Mix 1.0 mg of dried sample with 100 mg of spectroscopic-grade KBr. Grind to a fine

powder (particle size < 2 µm) to avoid Christiansen effect (baseline scattering).[1] Press at

10 tons for 2 minutes.

Step 2: Data Acquisition

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

Validation: Check the 2400 cm⁻¹ region for CO₂ doublet. If significant, purge the chamber.[1]

Step 3: Spectral Interpretation Logic Use the following decision tree to validate the compound's

identity.

Figure 2: Spectral Identification Logic Flow
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Unknown Sample Spectrum
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Caption: Decision tree for validating 8-Ethoxy-2-methylquinolin-4-ol based on hierarchical

functional group analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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